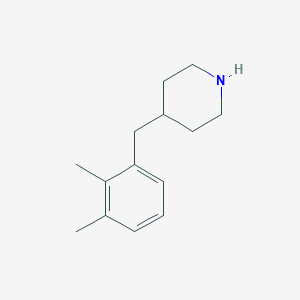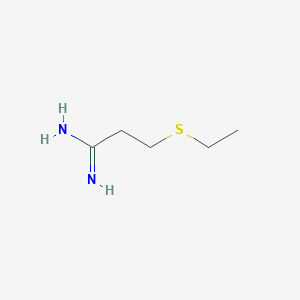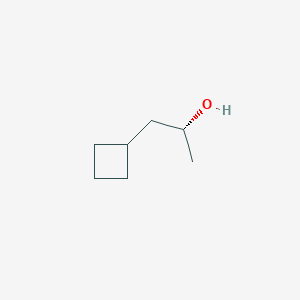
(R)-1-Cyclobutylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Cyclobutylpropan-2-ol is an organic compound characterized by a cyclobutyl group attached to a propan-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutylpropan-2-ol typically involves the reduction of cyclobutyl ketones or the asymmetric hydrogenation of cyclobutyl-substituted alkenes. Common reagents used in these reactions include hydrogen gas in the presence of a chiral catalyst, such as rhodium or ruthenium complexes. The reaction conditions often require elevated temperatures and pressures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-Cyclobutylpropan-2-ol may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced catalytic systems and optimized reaction parameters to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
®-1-Cyclobutylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to cyclobutyl ketones using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to cyclobutyl alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Cyclobutyl ketones.
Reduction: Cyclobutyl alcohols.
Substitution: Cyclobutyl-substituted derivatives.
科学的研究の応用
Chemistry
®-1-Cyclobutylpropan-2-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis and catalysis.
Biology
In biological research, ®-1-Cyclobutylpropan-2-ol serves as a model compound to study enzyme-catalyzed reactions and metabolic pathways involving cyclobutyl groups. It is also used in the development of enzyme inhibitors and pharmaceuticals.
Medicine
The compound’s potential therapeutic applications include the development of drugs targeting specific enzymes or receptors. Its chiral nature makes it a candidate for enantioselective drug design, where the ®-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart.
Industry
In the industrial sector, ®-1-Cyclobutylpropan-2-ol is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis.
作用機序
The mechanism of action of ®-1-Cyclobutylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes, where the compound’s structure influences its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclobutylmethanol: Similar structure but lacks the propan-2-ol moiety.
Cyclobutylamine: Contains an amine group instead of a hydroxyl group.
Cyclobutylacetone: Features a ketone group in place of the hydroxyl group.
Uniqueness
®-1-Cyclobutylpropan-2-ol is unique due to its chiral center and the presence of both cyclobutyl and propan-2-ol functionalities. This combination imparts distinct reactivity and stereochemical properties, making it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
(2R)-1-cyclobutylpropan-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(8)5-7-3-2-4-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChIキー |
PVMGDPQPPYXCBM-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CC1CCC1)O |
正規SMILES |
CC(CC1CCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


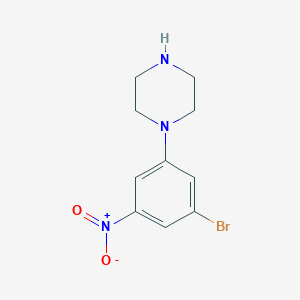
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
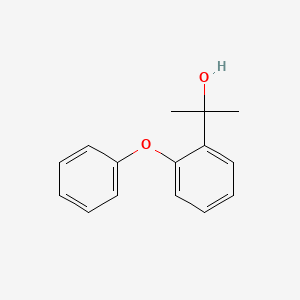
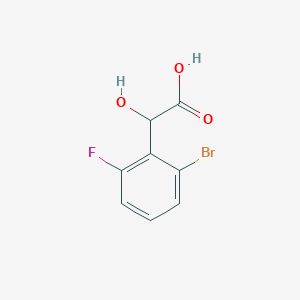

![(2S,4R)-4-hydroxy-1-[(2R)-2-[2-(2-hydroxyethoxy)acetamido]-3,3-dimethylbutanoyl]-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13614329.png)
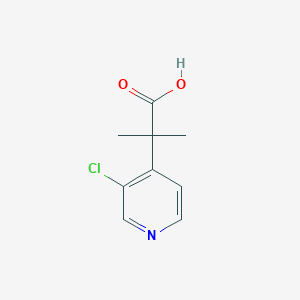

![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)
